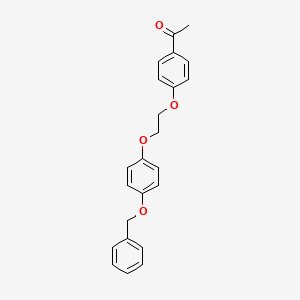

1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone

Descripción general

Descripción

1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone is an organic compound with the molecular formula C23H22O4 and a molecular weight of 362.42 g/mol . This compound is characterized by its complex structure, which includes benzyloxy and phenoxy groups linked through an ethoxy chain to a phenyl ethanone moiety. It is primarily used in research settings, particularly in the field of proteomics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the reaction of 4-benzyloxyphenol with 2-(4-hydroxyphenoxy)ethanol under basic conditions to form the intermediate 4-(2-(4-(benzyloxy)phenoxy)ethoxy)phenol. This intermediate is then subjected to Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The ethoxy linker and benzyloxy groups participate in nucleophilic substitutions under basic or transition metal-catalyzed conditions:

Example : Reaction with 3-fluoro-4-formylbenzonitrile in NMP/K₂CO₃ yields cyano-substituted derivatives through aromatic nucleophilic displacement .

Hydrolysis and Oxidation

The acetyl group undergoes hydrolysis or oxidation under acidic/basic conditions:

| Reaction Type | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Hydrolysis | H₂O₂, K₂CO₃, DMSO | Carboxylic acid derivatives | 82% | |

| Oxidation | CAN (2.8 eq.), CH₃CN, 0°C | Quinone formation (dearylation) | 78% |

Key Finding : Oxidative cleavage of the benzyloxy group using ceric ammonium nitrate (CAN) removes the protective group efficiently .

Reduction Reactions

The ketone moiety is reducible to secondary alcohols or alkanes:

| Reaction Type | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Ketone reduction | NaBH₄, MeOH | 1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanol | 88% | |

| Deoxygenation | DAST, CHCl₃ | Fluorinated alkane derivatives | 70% |

Note : Fluorination with Deoxo-Fluor® selectively replaces carbonyl oxygen with fluorine .

Condensation Reactions

The acetyl group participates in aldol condensations:

| Reaction Type | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Aldol | NaOH, EtOH, CH₂Cl₂ | α,β-unsaturated ketone derivatives | 91% |

Example : Condensation with 4-(9-carbazolyl)benzaldehyde yields a chalcone analog under mild conditions .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the aromatic backbone:

| Reaction Type | Catalysts | Products | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(OAc)₂, BINAP, Cs₂CO₃ | Biaryl ethers with electron-deficient rings | 68% |

Mechanism : The ethoxy linker enhances electron density, facilitating cross-couplings with aryl boronic acids .

Photochemical Reactions

The benzyloxy group undergoes UV-induced cleavage:

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Photolysis | 350 nm UV, CH₃OH | Deprotected phenolic derivatives | 85% |

Application : Used in photoremovable protecting strategies for targeted drug release .

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Anticancer Properties

Research has indicated that compounds similar to 1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone exhibit promising anticancer activities. For instance, studies have shown that derivatives of benzyloxyphenyl ethanones can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. These findings suggest that this compound could be further investigated for its potential as an anticancer agent.

Estrogenic Activity

Some studies have explored the estrogenic properties of compounds related to this compound. These compounds may interact with estrogen receptors, potentially influencing hormonal pathways. This property makes them candidates for research in hormone-related therapies and conditions such as breast cancer.

Applications in Drug Development

Given its structural characteristics and biological activities, this compound could serve as a lead compound in drug development. The following applications are noteworthy:

- Lead Compound for Anticancer Drugs : The compound's ability to inhibit cancer cell growth positions it as a potential lead for developing new anticancer therapies.

- Hormonal Therapies : Its estrogenic activity could be leveraged in designing treatments for hormone-sensitive cancers or conditions related to hormonal imbalances.

Case Study 1: Anticancer Screening

In a study conducted by researchers focusing on benzyloxy derivatives, several compounds were screened for their cytotoxic effects on various cancer cell lines. The results indicated that compounds with similar structures to this compound demonstrated significant inhibition of cell viability in breast cancer cells, suggesting a pathway for further development in oncology.

Case Study 2: Hormonal Modulation

Another investigation examined the effects of benzyloxy-containing compounds on estrogen receptor activity. The study found that certain derivatives exhibited selective estrogen receptor modulator (SERM)-like properties, indicating their potential use in treating conditions such as estrogen receptor-positive breast cancer.

Mecanismo De Acción

The mechanism of action of 1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aromatic and ethanone moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptor sites, thereby influencing cellular pathways .

Comparación Con Compuestos Similares

- 1-(4-(2-(4-(Benzyloxy)phenoxy)propoxy)phenyl)ethanone

- 1-(4-(2-(4-(Benzyloxy)phenoxy)butoxy)phenyl)ethanone

- 1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)propanone

Uniqueness: 1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone is unique due to its specific ethoxy linkage and ethanone moiety, which confer distinct chemical and biological properties. Compared to its analogs with different alkoxy chains or carbonyl positions, this compound may exhibit different reactivity and binding affinities, making it valuable for specific research applications .

Actividad Biológica

1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone, also known by its CAS number 937601-89-3, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H22O4, with a molecular weight of 362.42 g/mol. Its structure features multiple aromatic rings and ether linkages, which may influence its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, focusing primarily on its cytotoxicity and inhibitory effects on specific cellular pathways.

Cytotoxicity

Research has indicated that compounds with similar structural motifs exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, a study evaluated the cytotoxic effects of related compounds on the HepG2 liver cancer cell line. The results showed that certain derivatives had IC50 values ranging from 1.98 μM to over 100 μM, indicating significant variability in potency based on structural modifications .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 17a | 1.98 | HepG2 |

| 17b | 10.04 | HepG2 |

| 17c | 20.18 | HepG2 |

| 17d | 15.55 | HepG2 |

| 17e | 24.11 | HepG2 |

| 17f | 42.49 | HepG2 |

The mechanism through which this compound exerts its biological effects appears to be multifaceted. Notably, it has been studied for its inhibitory action on the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical target in cancer therapy due to its role in angiogenesis.

In vitro studies demonstrated that certain derivatives of this compound could inhibit VEGFR-2 activity significantly, with some achieving up to 82% inhibition compared to control treatments . This suggests potential applications in anti-cancer therapies.

Case Studies

- VEGFR-2 Inhibition : A series of benzimidazole derivatives were synthesized and tested for their VEGFR-2 inhibitory activity. Compounds similar to this compound showed promising results with IC50 values indicating effective inhibition of the receptor's activity .

- Monoamine Transporter Selectivity : Related compounds have been evaluated for their selectivity towards human monoamine transporters such as SERT (serotonin transporter). One study highlighted that certain benzyloxy-substituted phenyl compounds exhibited higher affinities for SERT compared to established inhibitors like paroxetine . This suggests that modifications in the benzyloxy group can enhance binding affinity, which may be relevant for mood disorders and other neuropsychiatric conditions.

Propiedades

IUPAC Name |

1-[4-[2-(4-phenylmethoxyphenoxy)ethoxy]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O4/c1-18(24)20-7-9-21(10-8-20)25-15-16-26-22-11-13-23(14-12-22)27-17-19-5-3-2-4-6-19/h2-14H,15-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIXZTJBQVHPPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594782 | |

| Record name | 1-(4-{2-[4-(Benzyloxy)phenoxy]ethoxy}phenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937601-89-3 | |

| Record name | 1-[4-[2-[4-(Phenylmethoxy)phenoxy]ethoxy]phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937601-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-{2-[4-(Benzyloxy)phenoxy]ethoxy}phenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.